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Compound of Interest

Compound Name: 5-Phenyl-1,3-oxazol-2-amine

Cat. No.: B1354665

The 2-amino-oxazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone
in the design of numerous biologically active compounds. Its rigid, planar structure and
capacity for diverse hydrogen bonding interactions make it an ideal pharmacophore for
targeting a range of biological entities, most notably protein kinases. Within this class, 5-
Phenyl-1,3-o0xazol-2-amine emerges as a foundational structure for developing potent and
selective therapeutic agents. Its derivatives have shown significant promise, particularly in
oncology, by targeting key enzymes in cell signaling pathways.[1][2][3][4]

This guide provides a comprehensive technical overview of 5-Phenyl-1,3-o0xazol-2-amine,
intended for researchers and drug development professionals. We will delve into its chemical
properties, synthesis, mechanism of action as a kinase inhibitor, and the practical experimental
protocols required for its evaluation.

PART 1: Compound Identification and
Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are paramount
for any experimental work. 5-Phenyl-1,3-oxazol-2-amine is registered under CAS Number
6826-24-0.[5][6]

Chemical Structure

Caption: Chemical structure of 5-Phenyl-1,3-oxazol-2-amine.
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Property Value Source
CAS Number 6826-24-0 [5][6]
Molecular Formula CoHsN20 [51[6]
Molecular Weight 160.17 g/mol [5][6]
IUPAC Name 5-phenyl-1,3-0xazol-2-amine [6]
Melting Point 215-216 °C [5]
Boiling Point 341.0 £ 35.0 °C at 760 mmHg [5]
Density 1.2+0.1 g/cm3 [5]
SMILES C1=CC=C(C=C1)C2=CN=C(O -
2)N
InChiKey IUHYFLKPKSFRCT- 6]
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PART 2: Synthesis and Characterization

The synthesis of 2-amino-oxazoles is a well-established field in organic chemistry. A common
and reliable method involves the condensation of an a-haloketone with urea or a related
cyanate source. This approach is favored for its operational simplicity and the ready availability
of starting materials.

Rationale for Synthetic Route

The chosen synthetic pathway is a variation of the Robinson-Gabriel synthesis. The core logic
involves two key steps:

e Nucleophilic Attack: The nitrogen atom of a nucleophile (like urea) attacks the electrophilic
carbonyl carbon of an a-haloketone (e.g., 2-bromo-1-phenylethan-1-one).

 Intramolecular Cyclization: The intermediate subsequently undergoes a dehydration and
cyclization reaction to form the stable oxazole ring. Using urea as the nitrogen source
directly installs the required 2-amino group.
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Caption: General workflow for the synthesis of 5-Phenyl-1,3-oxazol-2-amine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 5-Phenyl-1,3-oxazol-2-amine via condensation of 2-bromo-1-
phenylethan-1-one and urea.

Materials:

e 2-bromo-1-phenylethan-1-one (a-bromoacetophenone)
e Urea

o Ethanol (absolute)

e Deionized Water

e Round-bottom flask with reflux condenser

o Magnetic stirrer and hotplate

e Bichner funnel and filter paper

Procedure:

e Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one
(20.0 g, 50.2 mmol) and urea (6.0 g, 200 mmol) in 100 mL of absolute ethanol.
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o Causality: Using a slight excess of urea helps drive the reaction to completion. Ethanol
serves as a suitable solvent that dissolves the reactants and facilitates the reaction at
reflux temperature.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating
mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

o Self-Validation: The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1),
observing the disappearance of the starting ketone spot.

« |solation: After the reaction is complete, allow the mixture to cool to room temperature.
Slowly pour the reaction mixture into 500 mL of cold deionized water while stirring. A solid
precipitate should form.

o Causality: The product is poorly soluble in water, causing it to precipitate out while
unreacted urea and other polar byproducts remain in the aqueous solution.

« Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Blichner
funnel. Wash the solid cake thoroughly with three portions of 50 mL deionized water to
remove any residual salts or urea.

 Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid
in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then
in an ice bath to maximize crystal formation.

e Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at
50-60 °C to a constant weight.

Characterization: The identity and purity of the final product should be confirmed using
standard analytical techniques:

e 1H NMR: To confirm the proton environment of the phenyl and oxazole rings.

e 13C NMR: To confirm the carbon skeleton.

e Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]*).[7]
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e Infrared Spectroscopy (IR): To identify key functional groups like N-H stretches (amine) and
C=N/C=C bonds of the heterocyclic system.[7]

PART 3: Applications in Drug Development - Kinase
Inhibition

The 5-phenyl-2-amino-oxazole scaffold is a validated "hinge-binding" motif for protein kinase
inhibitors. Its utility stems from the ability of the 2-amino group and the oxazole nitrogen to form

critical hydrogen bonds with the kinase hinge region, a conserved backbone segment that
connects the N- and C-lobes of the enzyme.

Mechanism of Action: Targeting the FLT3 Kinase in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal
development of hematopoietic stem cells. However, internal tandem duplication (FLT3-1TD)
mutations lead to its constitutive activation, promoting uncontrolled proliferation of myeloid
cells, a hallmark of Acute Myeloid Leukemia (AML).[2][8]

Derivatives of 5-Phenyl-1,3-oxazol-2-amine have been identified as potent inhibitors of this
aberrant FLT3 activity.[2] The proposed mechanism involves:

o ATP-Competitive Binding: The inhibitor occupies the ATP-binding pocket of the FLT3 kinase
domain.

¢ Hinge Interaction: The 2-amino group and oxazole nitrogen form hydrogen bonds with the
backbone of the hinge region (typically with cysteine and glutamate residues), anchoring the
molecule.

» Hydrophobic Interactions: The 5-phenyl group extends into a hydrophobic pocket, enhancing
binding affinity and providing a vector for synthetic modification to improve potency and
selectivity.
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Caption: Inhibition of the constitutive FLT3-ITD signaling pathway by a 5-phenyl-oxazole
derivative.

Biological Activity Data

Studies on derivatives have demonstrated potent activity against FLT3-ITD positive AML cell
lines. For example, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) was identified
as a lead candidate.[2][8]
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Compound 7c

Cell Line FLT3 Status Effect (at 100 Key Outcome Source
nM)
~65% Potent anti-

Molm-13 FLT3-ITD (+) proliferation proliferative [8]
inhibition activity
~52% _

) ) In vivo tumor

MV4-11 FLT3-ITD (+) proliferation o [2][8]
R growth inhibition
inhibition
No significant Selectivity for

HL-60 FLT3-null o _ [8]
inhibition FLT3-driven cells

PART 4: Key Experimental Protocols for Biological
Evaluation

To validate the activity of a novel compound based on this scaffold, a tiered approach of in vitro
and cell-based assays is essential.
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Caption: Tiered workflow for the biological evaluation of a novel FLT3 inhibitor.
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Protocol 1: In Vitro FLT3 Kinase Assay (Example: ADP-
Glo™)

Objective: To determine the ICso value of the test compound against recombinant FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the
kinase reaction. Lower ADP levels in the presence of the inhibitor indicate stronger enzymatic
inhibition.

Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 puM to
0.1 nM) in a buffer containing DMSO. The final DMSO concentration in the assay should be
<1%.

¢ Kinase Reaction: In a 384-well plate, add:

Recombinant FLT3 kinase.

[¢]

o

Kinase substrate (e.g., a generic tyrosine kinase peptide).

ATP at its Km concentration.

o

o

Test compound at various concentrations.
 Incubation: Incubate the plate at 30 °C for 60 minutes.
e ADP Detection:

o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a
luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

» Data Acquisition: Measure the luminescence signal using a plate reader.
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e Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor)
and negative (no kinase) controls. Plot percent inhibition versus compound concentration
and fit the data to a four-parameter logistic equation to determine the I1Cso value.

Protocol 2: Cell Proliferation Assay (Example: CellTiter-
Glo®)

Objective: To measure the effect of the test compound on the viability of FLT3-ITD positive AML
cells.

Procedure:

o Cell Plating: Seed Molm-13 or MV4-11 cells into a 96-well white, clear-bottom plate at a
density of 5,000-10,000 cells per well.

o Compound Treatment: Add the test compound at various concentrations (e.g., a 10-point, 3-
fold serial dilution) to the wells. Include a vehicle control (DMSO).

¢ Incubation: Incubate the plate for 72 hours at 37 °C in a 5% COz2 incubator.

 Viability Measurement:

[¢]

Equilibrate the plate to room temperature for 30 minutes.

o

Add CellTiter-Glo® Reagent (volume equal to the cell culture medium) to each well.

(¢]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
» Data Acquisition: Read the luminescence on a plate reader.

» Analysis: Calculate the percent viability relative to the vehicle control. Plot the results to
determine the Glso (concentration for 50% growth inhibition).

PART 5: Safety and Handling
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As a research chemical, 5-Phenyl-1,3-oxazol-2-amine and its derivatives must be handled
with appropriate care.

GHS Classification  Precautionary
Hazard Type Source
and Statements Measures

P270: Do not eat,
drink or smoke when
o Warning: H302 - using this product.
Acute Toxicity _ [6]
Harmful if swallowed. P301+P317: IF
SWALLOWED: Get

medical help.

P280: Wear protective
) gloves. P302+P352:
) o Warning: H315 -
Skin Irritation o IF ON SKIN: Wash [6]
Causes skin irritation. )
with plenty of soap

and water.

P280: Wear eye
protection.
P305+P351+P338: IF
] IN EYES: Rinse
Warning: H319 - ] )
o ] cautiously with water
Eye Irritation Causes serious eye ] [6]
o for several minutes.
irritation.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

P261: Avoid breathing
dust. P271: Use only
outdoors or in a well-

Warning: H335 - May
Respiratory Irritation cause respiratory

irritation. )
ventilated area.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.
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Conclusion and Future Outlook

5-Phenyl-1,3-oxazol-2-amine is more than just a chemical compound; it is a validated starting
point for the rational design of targeted therapeutics. Its proven ability to serve as a kinase
hinge-binding scaffold, particularly for targets like FLT3 and VEGFR2, solidifies its importance
in medicinal chemistry.[1][2] The synthetic accessibility and the clear structure-activity
relationships of its derivatives provide a robust platform for further optimization.

Future research should focus on modifying the 5-phenyl ring to enhance selectivity against
other kinases, improve pharmacokinetic properties, and overcome potential resistance
mechanisms. The integration of computational modeling with empirical screening will
undoubtedly accelerate the discovery of next-generation inhibitors derived from this potent and
versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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